![molecular formula C11H10N2O3S B2436949 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide CAS No. 72751-82-7](/img/structure/B2436949.png)
4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
Übersicht
Beschreibung
“4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C11H10N2O3S . It has a molecular weight of 250.28 . This compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 250.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Compounds derived from 4-(benzylideneamino)-N-(4-(2,4dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)benzenesulfonamide have been synthesized, showing promise in antibacterial activities (Parajapati & Goswami, 2016).
- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and evaluated for anticancer activity. One compound showed potent anticancer activity against various cancer cell lines (Żołnowska et al., 2018).
Heteroaromatization and Antimicrobial Applications
- The conversion of 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide into various derivatives has shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Antitumor Activities
- Novel derivatives containing the 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold have been synthesized, displaying significant antitumor activities. Some derivatives were more effective than standard drugs in trials (Alqasoumi et al., 2009).
Synthesis and Carbonic Anhydrase Inhibition
- Research on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has revealed their potential as carbonic anhydrase inhibitors, important for applications in treating glaucoma and other diseases (Gul et al., 2016).
A2B Adenosine Receptor Antagonism
- A new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides has been identified as potent A2B adenosine receptor antagonists, significant in therapeutic applications (Esteve et al., 2006).
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that the compound has the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is associated with various diseases, including cancer .
Result of Action
Given its potential inhibitory effect on the wnt/β-catenin signaling pathway , it may influence cell proliferation, differentiation, and migration.
Eigenschaften
IUPAC Name |
4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIUQFSIKLMRCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328150 | |
Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
72751-82-7 | |
Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.